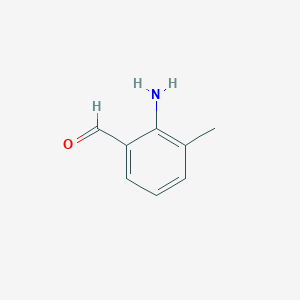

2-Amino-3-methylbenzaldehyde

Descripción

Significance of Ortho-Substituted Aromatic Aldehyde-Amine Frameworks in Synthetic Chemistry

Ortho-substituted aromatic frameworks containing both an aldehyde and an amine group are of considerable importance in synthetic chemistry. The proximity of the nucleophilic amino group and the electrophilic aldehyde group facilitates intramolecular reactions, leading to the efficient synthesis of heterocyclic compounds. These heterocyclic structures are prevalent in a vast array of biologically active molecules and functional materials. Furthermore, the amino group acts as an ortho-para director in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the aromatic ring. masterorganicchemistry.com The interplay between these two functional groups allows for a high degree of control over the synthetic process, enabling the creation of specifically tailored molecules.

Overview of Academic Research Directions for 2-Amino-3-methylbenzaldehyde

Academic research on this compound is primarily focused on its application as a versatile precursor in several key areas:

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the creation of various pharmaceutical agents. smolecule.com Its framework is a key component in the development of new therapeutic molecules.

Organic Synthesis: As a fundamental building block, it is widely used in organic synthesis to construct more intricate molecules. smolecule.com

Dyes and Pigments: The chromophoric properties of this compound make it suitable for use in the production of dyes. smolecule.com

Medicinal Chemistry: The ability of its amino and aldehyde groups to form Schiff bases is pivotal in medicinal chemistry. smolecule.com These Schiff bases are structurally similar to natural biological substrates and can be designed to interact with biological targets.

Materials Science: Research is exploring its use in the development of novel functional materials.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.comamericanelements.com |

| CAS Number | 84902-24-9 sigmaaldrich.com |

| Molecular Formula | C₈H₉NO smolecule.comchemspider.com |

| Molecular Weight | 135.17 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an amino group (-NH2) at position 2, a methyl group (-CH3) at position 3, and a formyl (aldehyde) group (-CHO) at position 1. smolecule.com This ortho-substitution pattern is key to its reactivity and utility in synthesis.

Synthesis and Manufacturing Processes

The laboratory synthesis of this compound often starts from o-nitrobenzaldehyde. smolecule.com A common method involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, with metal catalysts like palladium on charcoal being frequently employed. smolecule.com Subsequent methylation introduces the methyl group at the desired position on the benzene ring. smolecule.com Another approach involves the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene using selenium dioxide. mdma.ch Industrial-scale production would likely involve optimization of these catalytic processes for efficiency and safety, potentially utilizing continuous flow reactors to manage hazardous intermediates. smolecule.com

Chemical Reactivity and Transformation

The chemical behavior of this compound is dictated by its two primary functional groups:

Aldehyde Group Reactions: The aldehyde group can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate. smolecule.com Conversely, it can be reduced to an alcohol with reducing agents such as sodium borohydride. smolecule.com

Amino Group Reactions: The amino group can participate in substitution reactions, for instance, forming amides through acylation. smolecule.com

Schiff Base Formation: A key reaction is the condensation of the aldehyde group with primary amines to form imine linkages, known as Schiff bases. smolecule.com This reaction is fundamental to its application in medicinal chemistry. smolecule.com

Applications in Advanced Synthesis

The versatility of this compound makes it a valuable precursor in several areas of advanced synthesis:

Pharmaceuticals: It is a key intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.com For example, it is used in the development of antiviral agents through the formation of Schiff bases that can interfere with viral replication. smolecule.com

Agrochemicals: Its derivatives are utilized in the development of insecticides and herbicides. evitachem.com

Heterocyclic Compounds: The compound serves as a precursor for the synthesis of heterocyclic compounds, which are essential scaffolds in many pharmaceutical and agrochemical products.

Dyes and Pigments: Its chemical structure lends itself to the production of various dyes. smolecule.com

Spectroscopic and Analytical Data

The characterization of this compound relies on several spectroscopic techniques:

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aldehyde proton, the aromatic protons, the amino protons, and the methyl protons, with their chemical shifts and coupling patterns providing detailed structural information.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the aldehyde group, and the C-H stretching of the aromatic and methyl groups.

Mass Spectrometry: Mass spectrometry provides the precise molecular weight of the compound and fragmentation patterns that help confirm its structure. chemspider.comnih.govuni.lu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXVKRQZYPIRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84902-24-9 | |

| Record name | 2-amino-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Methylbenzaldehyde and Structural Analogs

Established Synthetic Routes to the Core Structure

Traditional methods for synthesizing 2-amino-3-methylbenzaldehyde and its analogs often rely on multi-step processes involving reduction and oxidation reactions.

Reductive Amination and Alkylation Strategies, often from Nitrobenzaldehyde Precursors

A common and well-established route to this compound begins with a nitrobenzaldehyde precursor, such as o-nitrobenzaldehyde. smolecule.com The core of this strategy is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents and catalytic systems.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently employed method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another effective catalyst is Raney nickel, which is particularly useful when the substrate contains halides that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.com For milder conditions that tolerate other reducible functional groups, metals like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), are viable options. commonorganicchemistry.com

The general mechanism involves the initial condensation of the nitroarene with an aldehyde, followed by the reduction of the resulting imine intermediate to form the secondary aniline. researchgate.net This tandem reaction is often catalyzed by transition metal-based catalysts. researchgate.net The synthesis can also start from 3-methylbenzaldehyde, where the aldehyde group is first protected as a dimethyl acetal (B89532). smolecule.com Subsequent nitration and reduction of the nitro group, followed by deprotection of the acetal, yields the desired this compound. smolecule.com

One-pot reductive amination of aldehydes with nitroarenes represents a highly efficient approach to N-substituted aryl amines. researchgate.net This process combines the reduction of the nitro compound and the condensation with the aldehyde in a single step. researchgate.net

| Reducing Agent/Catalyst | Typical Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ + Pd/C | Hydrogen gas, Palladium on Carbon | High efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can reduce other functional groups. commonorganicchemistry.com |

| H₂ + Raney Nickel | Hydrogen gas, Raney Nickel | Effective for substrates with aromatic halides. commonorganicchemistry.com | - |

| Fe in Acidic Media | Iron powder, Acetic Acid | Mild conditions, good for presence of other reducible groups. commonorganicchemistry.comgoogle.com | - |

| Zn in Acidic Media | Zinc powder, Acetic Acid | Mild conditions, good for presence of other reducible groups. commonorganicchemistry.com | - |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for presence of other reducible groups. commonorganicchemistry.com | - |

Controlled Oxidation of Substituted Aminoaryl Alcohols (e.g., using MnO₂)

An alternative synthetic pathway involves the controlled oxidation of a substituted aminoaryl alcohol, such as (2-amino-3-methylphenyl)methanol. Manganese dioxide (MnO₂) is a commonly used oxidizing agent for this transformation. researchgate.net This method is particularly effective for the oxidation of benzylic and allylic alcohols. researchgate.net The reaction selectively converts the primary alcohol to an aldehyde. researchgate.netcore.ac.uk

The process generally involves treating the aminoaryl alcohol with an excess of activated MnO₂ in a suitable solvent like dichloromethane (B109758) at room temperature. core.ac.uk While effective, the aldehydes generated from primary alcohols can sometimes be further oxidized, which necessitates careful control of the reaction conditions. researchgate.net

Contemporary Approaches in this compound Synthesis

Modern synthetic chemistry aims to improve upon established methods by developing more efficient, selective, and environmentally friendly processes.

Catalytic Systems for Enhanced Efficiency and Selectivity

Recent research has focused on the development of advanced catalytic systems to improve the synthesis of aminobenzaldehydes. These catalysts aim to increase reaction rates, improve yields, and enhance selectivity under milder conditions.

For instance, silver nanoparticles (Ag-NPs) have shown high efficiency in the catalytic reduction of nitrobenzaldehyde derivatives. rsc.org These nanoparticles can be encapsulated within smart microgels, which not only stabilize the catalyst but also allow for its recyclability. rsc.orgrsc.org Such systems have demonstrated outstanding catalytic efficiency and stability over multiple cycles. rsc.org

Gold nanoparticles supported on materials like rutile titania (Au/TiO₂-R) have also been used for the reductive amination of aldehydes with nitroarenes under very mild conditions, using formic acid as a hydrogen transfer agent. nih.gov Bimetallic catalysts, such as those containing platinum or ruthenium, have been employed for the contact hydrogen reduction of substituted nitrobenzaldehydes under increased pressure, leading to high yields of the corresponding aminobenzaldehydes. google.com

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Silver Nanoparticles (Ag-NPs) in Microgels | Catalytic Reduction | High efficiency, recyclability, and stability. rsc.orgrsc.org |

| Gold on Titania (Au/TiO₂-R) | Reductive Amination | Operates under mild conditions with formic acid. nih.gov |

| Platinum or Ruthenium-containing catalysts | Contact Hydrogen Reduction | High yields under increased pressure. google.com |

| Fe₃O₄ Nanoparticle-N-halo reagent systems | Synthesis of 2-aminothiazoles | Greener conditions, short reaction times, easy separation. rsc.org |

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to minimize environmental impact. This includes the use of non-toxic reagents, renewable resources, and solvent-free reaction conditions.

Furthermore, the replacement of hazardous reagents and solvents is a key focus. For example, using formic acid as a hydrogen donor in transfer hydrogenation reactions avoids the need for high-pressure hydrogen gas. nih.govrsc.org Solvent-free reaction conditions, where possible, eliminate the use of volatile organic compounds, further contributing to a greener synthetic process. researchgate.netnih.gov Research into direct, green routes for producing key chemical intermediates from renewable feedstocks, such as the synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) using an organocatalyst, highlights the ongoing efforts to develop more sustainable chemical manufacturing processes. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Aspects of 2 Amino 3 Methylbenzaldehyde Transformations

Reactions Involving the Aldehyde Functionality

The aldehyde group in 2-Amino-3-methylbenzaldehyde is a key site for various chemical reactions, including oxidation, reduction, condensation, and acetalization.

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. In the case of this compound, selective oxidation of the aldehyde group to a carboxylic acid group yields 2-Amino-3-methylbenzoic acid. This transformation is a critical step in the synthesis of various compounds. For instance, 2-amino-3-methylbenzoic acid is a precursor for the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn The process involves the initial formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid. sioc-journal.cn

While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general methods for the aerobic oxidation of methylarenes to benzaldehydes have been developed. nih.gov These methods often face the challenge of overoxidation. nih.gov However, bio-inspired iron-catalyzed systems have shown high yields and selectivities in this conversion. nih.gov

Stereoselective Reduction to Corresponding Alcohols

The reduction of the aldehyde functionality in this compound leads to the formation of 2-Amino-3-methylbenzyl alcohol. This alcohol is a useful intermediate in further chemical synthesis. sigmaaldrich.com A common method for achieving this reduction is through the use of reducing agents like lithium aluminum hydride. For example, the reduction of the related compound, 2-amino-5-bromobenzoic acid, to 2-amino-5-bromobenzyl alcohol is achieved using lithium aluminum hydride in dry THF. orgsyn.org A similar approach could be applied to this compound.

Stereoselective synthesis of amino alcohols is of significant interest in medicinal chemistry. nih.gov Recent advancements include electrocatalytic radical cross-coupling methods that allow for the efficient and stereoselective synthesis of a variety of substituted amino alcohols. nih.gov While not specific to 2-Amino-3-methylbenzyl alcohol, these methods highlight the ongoing development in the stereocontrolled synthesis of this class of compounds.

| Precursor | Product | Reagent | Reference |

| 2-Amino-5-bromobenzoic acid | 2-Amino-5-bromobenzyl alcohol | Lithium aluminum hydride | orgsyn.org |

Condensation Reactions with Amines: Schiff Base Formation and Derivatives

The reaction of the aldehyde group in this compound with primary amines is a classic condensation reaction that results in the formation of Schiff bases (imines). wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates water to form the C=N double bond of the Schiff base. wikipedia.org The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water. wikipedia.org

Schiff bases derived from substituted benzaldehydes are versatile compounds with a range of applications. For example, new tetradentate Schiff bases have been synthesized from 2-amino-3,5-dibromobenzaldehyde (B195418) and aliphatic diamines. Similarly, chiral Schiff base metal complexes have been synthesized by reacting L-Valinol or L-Phenylalaninol with 2-amino-3,5-dibromo benzaldehyde (B42025). jocpr.com These reactions highlight the utility of the aldehyde functionality in creating complex molecular architectures. The reaction conditions, such as solvent polarity, can influence the outcome, with apolar aprotic solvents sometimes favoring the formation of stable hemiaminals over Schiff bases. nih.gov

| Aldehyde | Amine | Product Type | Reference |

| 2-Amino-3,5-dibromobenzaldehyde | Aliphatic diamines | Tetradentate Schiff bases | |

| 2-Amino-3,5-dibromobenzaldehyde | L-Valinol/L-Phenylalaninol | Tridentate chiral Schiff bases | jocpr.com |

| Substituted benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Hemiaminals/Schiff bases | nih.gov |

Aldol (B89426) and Related Carbon-Carbon Bond-Forming Condensations

The aldehyde group of this compound can participate in aldol and other carbon-carbon bond-forming condensation reactions. iitk.ac.inalevelchemistry.co.uk In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. iitk.ac.in In a crossed aldol reaction, two different aldehyde or ketone partners are used. iitk.ac.in For the reaction to be synthetically useful, conditions must be chosen to favor one of the four possible products. latech.edu

Biocatalytic methods have emerged as powerful tools for stereoselective aldol reactions. libretexts.org For instance, threonine aldolases can catalyze the reaction of glycine (B1666218) (as the donor) with substituted benzaldehydes (as the acceptor) to produce α-amino-β-hydroxy acids with high enantioselectivity. libretexts.org While a specific aldol reaction involving this compound as the acceptor is not detailed, its participation in such reactions is chemically plausible and would lead to the formation of more complex molecular structures.

Acetalization Reactions and Derivative Formation

The aldehyde functionality of this compound can react with alcohols in the presence of an acid catalyst to form acetals. This reaction is reversible and is used to protect the aldehyde group during other chemical transformations. The formation of an acetal (B89532) involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal. While specific examples of acetalization with this compound were not found, this is a standard reaction for aldehydes.

Reactions Involving the Amino Functionality

The primary amino group in this compound provides another site for chemical reactivity. This group is nucleophilic and can participate in various reactions, including alkylation and acylation. The presence of the amino group also influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.

Further research is needed to fully explore the specific reactions involving the amino functionality of this compound and how it can be leveraged in synthetic strategies.

Acylation and Alkylation for Amide and Secondary Amine Synthesis

The presence of the primary amino group (-NH₂) at the C2 position makes this compound amenable to standard N-functionalization reactions such as acylation and alkylation.

Acylation of the amino group leads to the formation of N-acyl derivatives, specifically amides. This transformation is typically achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen yields the stable amide product. These reactions are foundational in the synthesis of more complex molecules, such as quinazolinones. thieme-connect.comresearchgate.net

Alkylation of the amino group results in the synthesis of secondary amines. A common and efficient method for this transformation is reductive amination (also known as reductive alkylation). youtube.com This process involves the initial reaction of this compound with another aldehyde or a ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride or sodium triacetoxyborohydride, which are mild enough not to reduce the starting aldehyde. youtube.com This one-pot procedure is highly valued for its efficiency and broad applicability in building more complex molecular scaffolds.

Intramolecular Cyclization Pathways Initiated by the Amino Group

The ortho positioning of the amino and aldehyde groups in this compound facilitates a variety of intramolecular cyclization reactions, providing efficient routes to various heterocyclic systems. The amino group, acting as an internal nucleophile, can readily attack the electrophilic aldehyde carbon, initiating a cascade of reactions that lead to the formation of fused ring systems.

A prominent example of such a pathway is the Friedländer synthesis , which is a widely used method for the preparation of quinolines. nih.gov In this reaction, this compound is condensed with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester) in the presence of a base or acid catalyst. The reaction starts with an aldol-type condensation between the enolate of the ketone and the aldehyde group of this compound. This is followed by an intramolecular cyclization where the amino group attacks the ketone's carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic quinoline (B57606) ring. nih.gov

Furthermore, the inherent reactivity of the amino and aldehyde moieties allows for the synthesis of other important N-heterocycles. For instance, reaction with isocyanates or other suitable one-carbon synthons can lead to the formation of quinazolinones. researchgate.netnih.gov These cyclization reactions are of significant interest as the resulting heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. researchgate.netnih.gov The instability of 2-aminobenzaldehydes towards self-condensation also highlights the high reactivity of the ortho-amino and aldehyde groups. wikipedia.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is significantly influenced by the electronic properties of its substituents: the amino group (-NH₂), the methyl group (-CH₃), and the formyl (aldehyde) group (-CHO).

Electrophilic Substitution on the Aromatic Ring

Activating Groups: The amino group (-NH₂) is a powerful activating group. Through its lone pair of electrons, it donates electron density to the aromatic ring via the resonance effect, making the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. fiveable.meorganicchemistrytutor.com The methyl group (-CH₃) is a weak activating group, donating electron density primarily through an inductive effect. youtube.com

Deactivating Group: The aldehyde group (-CHO) is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive towards electrophiles compared to benzene. vanderbilt.edulibretexts.org

In this compound, the powerful activating effect of the amino group is the dominant influence, making the ring activated towards electrophilic aromatic substitution, despite the presence of the deactivating aldehyde group.

Regioselectivity and Electronic Influence of Substituents

The position of electrophilic attack on the substituted benzene ring is not random; it is directed by the existing substituents. This phenomenon is known as regioselectivity. youtube.comyoutube.com

Ortho-, Para-Directors: Both the amino and methyl groups are ortho-, para-directors. They direct incoming electrophiles to the positions ortho and para relative to themselves. This is because the resonance structures of the carbocation intermediate (the arenium ion) formed during the attack at these positions are more stabilized. youtube.comlibretexts.org The amino group, in particular, can stabilize the positive charge on an adjacent carbon through resonance, a very significant stabilizing effect.

Meta-Director: The aldehyde group is a meta-director. It directs incoming electrophiles to the position meta to itself. This is because the carbocation intermediates formed from attack at the ortho and para positions are significantly destabilized by having the positive charge adjacent to the electron-withdrawing carbonyl group. libretexts.orgyoutube.com

In the case of this compound, the directing effects of the three substituents must be considered collectively. The amino group at C2 and the methyl group at C3 are adjacent. The aldehyde group is at C1. The available positions for substitution are C4, C5, and C6.

Amino Group (-NH₂ at C2): Strongly directs ortho (to C1 and C3, which are already substituted) and para (to C5).

Methyl Group (-CH₃ at C3): Weakly directs ortho (to C2 and C4) and para (to C6).

Aldehyde Group (-CHO at C1): Directs meta (to C3 and C5).

The directing effects reinforce each other towards the C5 position . The powerful para-directing effect of the amino group and the meta-directing effect of the aldehyde group both favor substitution at C5. The ortho-directing effect of the methyl group at C3 points to C4, while its para-directing effect points to C6.

Given that the amino group is the most powerful activating and directing group, its influence is paramount. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position , which is para to the strongly activating amino group and meta to the deactivating aldehyde group. The attack at C4 and C6 would be less favored due to a combination of steric hindrance from the adjacent methyl group (for C4) and less favorable electronic stabilization compared to the C5 position.

Applications of 2 Amino 3 Methylbenzaldehyde As a Versatile Building Block in Organic Synthesis

Construction of Complex Organic Molecules and Scaffolds

The utility of 2-amino-3-methylbenzaldehyde as a molecular building block stems from its capacity to participate in a wide array of chemical transformations. researchgate.netcam.ac.ukzyvex.com The amino group serves as a potent nucleophile, while the aldehyde group acts as an electrophile. This dual reactivity is ideal for condensation reactions with other molecules to form larger, more complex molecular scaffolds.

Key reactions involving this building block include:

Condensation Reactions: The amino group can react with ketones, and the aldehyde group can react with active methylene (B1212753) compounds, often in a single pot, to create fused heterocyclic rings.

Imine Formation: The aldehyde can readily form Schiff bases (imines) with primary amines, or the amino group can react with other aldehydes. These imines are key intermediates for the synthesis of other heterocyclic systems.

Multicomponent Reactions: Its structure is well-suited for use in multicomponent reactions, where three or more reactants combine in a single step to produce a complex product, enhancing synthetic efficiency.

The strategic placement of the methyl group can also influence the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity of reactions and to fine-tune the biological activity of the final products.

Synthesis of Heterocyclic Compounds

The most significant application of this compound is in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds.

Quinolines: The synthesis of quinolines from 2-aminoaryl aldehydes is most famously achieved through the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone). researchgate.netnih.govnih.gov In the case of this compound, the reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline (B57606) ring.

The general mechanism using a generic ketone (R¹-CO-CH₂-R²) is as follows:

Base-catalyzed aldol condensation between this compound and the enolate of the ketone.

Intramolecular cyclization through the attack of the amino group on the carbonyl carbon.

Dehydration (loss of a water molecule) to yield the aromatic 8-methylquinoline (B175542) derivative.

This method is highly versatile, and by choosing different carbonyl partners, a wide variety of substituted quinolines can be synthesized. An efficient approach uses ceric ammonium (B1175870) nitrate (B79036) as a catalyst at room temperature. nih.gov

Table 1: Examples of Friedländer Synthesis of Quinolines

| Reactant 1 | Reactant 2 (Ketone) | Catalyst | Product Class |

|---|---|---|---|

| This compound | Acetone (B3395972) | Base or Acid | 2,8-Dimethylquinoline |

| This compound | Acetophenone | Base or Acid | 8-Methyl-2-phenylquinoline |

| This compound | Cyclohexanone | Base or Acid | 1,2,3,4-Tetrahydro-9-methylacridine |

Tetrahydroquinolines: Tetrahydroquinolines are the saturated analogues of quinolines. While direct, one-pot syntheses from this compound are not commonly reported, they are readily accessible through a two-step process:

Synthesis of the corresponding 8-methylquinoline derivative via the Friedländer annulation as described above.

Subsequent reduction of the quinoline ring. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction.

An alternative, though less direct, pathway for tetrahydroquinoline synthesis involves the aerobic oxidative annulation of anilines with maleimides, but this does not utilize this compound as the starting material. chalmers.se

Azetidinone Derivatives: Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. The most common route to their synthesis is the Staudinger cycloaddition, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine. derpharmachemica.commdpi.com

For this compound to be used in this context, it would typically first react to form an imine (Schiff base). This could happen in two ways:

The amino group reacts with an aldehyde or ketone to form an imine.

The aldehyde group reacts with a primary amine to form an imine.

The resulting imine would then undergo cycloaddition with a ketene (generated in situ from an acyl chloride and a base like triethylamine) to form the azetidinone ring. bepls.comresearchgate.net While this is a general strategy, specific literature detailing the synthesis of azetidinones starting directly from this compound is scarce. nih.gov

Tetrazole Derivatives: Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, often used in medicinal chemistry as a bioisostere for a carboxylic acid group. researchgate.netcore.ac.uk The most prevalent method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) salt (like sodium azide), often catalyzed by zinc or other Lewis acids. core.ac.uk

To use this compound for this purpose, its aldehyde functionality would first need to be converted into a nitrile. This can be achieved through a two-step process:

Conversion of the aldehyde to an oxime using hydroxylamine.

Dehydration of the oxime to the corresponding nitrile.

The resulting 2-amino-3-methylbenzonitrile (B1366670) could then undergo the cycloaddition reaction with an azide to form the tetrazole ring. organic-chemistry.org Another approach involves reacting aldehydes with hydrazine (B178648) and then with an azodicarboxylate to form tetrazoles, though this is a multi-step process. organic-chemistry.orgbeilstein-journals.orgnih.gov

Thiazolidinone Derivatives: Thiazolidin-4-ones are five-membered rings containing both sulfur and nitrogen, and they exhibit a broad range of biological activities. A primary synthetic route involves the cyclocondensation of an imine (Schiff base) with a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). orientjchem.orgacgpubs.orgsemanticscholar.org

The synthetic strategy using this compound would involve:

Formation of a Schiff base by condensing the amino group of this compound with a suitable aromatic or aliphatic aldehyde.

Reaction of the resulting imine with thioglycolic acid in a solvent like DMF, often with a catalyst such as ZnCl₂, to yield the 3-substituted-thiazolidin-4-one derivative. acgpubs.org

1,3-Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. A common synthetic method is the [5+2] cycloaddition reaction between a Schiff base and a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride. researchgate.netresearchgate.netjmchemsci.comscirp.org

The synthesis using this compound as the precursor would proceed as follows:

Schiff Base Formation: The amino group of this compound is condensed with an aromatic aldehyde (e.g., benzaldehyde) in a solvent like ethanol (B145695) to form the corresponding imine.

Cycloaddition: The prepared imine is then refluxed with an anhydride (e.g., phthalic anhydride) in a non-polar solvent like dry benzene (B151609). The pericyclic reaction leads to the formation of the seven-membered 1,3-oxazepine-4,7-dione ring system. researchgate.net

Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole (B20620) ring. They are typically synthesized via the condensation of a 2-aminophenol (B121084) with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgnih.govrsc.orgrsc.org

While this compound is not a 2-aminophenol and thus cannot undergo intramolecular cyclization to form a benzoxazole (B165842), it can be used as the aldehyde component in an intermolecular condensation reaction with a 2-aminophenol.

The reaction involves:

Condensation of the aldehyde group of this compound with the amino group of a 2-aminophenol to form a Schiff base intermediate.

Subsequent intramolecular cyclization and oxidative aromatization to yield the final 2-substituted benzoxazole product.

This reaction can be promoted by various catalysts, including metal catalysts or iodine, under mild conditions. nih.govgoogle.com The product would be a benzoxazole ring substituted at the 2-position with a 2-amino-3-methylphenyl group.

Imidazopyridines are bicyclic aromatic compounds containing a pyridine (B92270) ring fused to an imidazole (B134444) ring. They are of significant interest in medicinal chemistry. nih.govresearchgate.netnih.gov The most common synthetic strategies, such as the Tschitschibabin reaction, involve the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or other related reagents. organic-chemistry.org

Based on the prevalent synthetic routes documented in the literature, this compound is not a direct or common precursor for the synthesis of the imidazopyridine core, as the foundational structure requires a pyridine ring as the starting point.

2-Amino-4H-chromene Derivatives

The synthesis of 2-amino-4H-chromene scaffolds is a significant area of research due to their diverse biological activities. A common and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component such as a naphthol or resorcinol. smolecule.comorganic-chemistry.org This reaction generally proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol (B47542) and subsequent intramolecular cyclization. smolecule.com

Various catalysts, including metal-organic frameworks (MOFs), magnetic nanoparticles, and basic organocatalysts, have been employed to facilitate this transformation under mild and often solvent-free conditions, aligning with the principles of green chemistry. smolecule.comorgsyn.org The reaction is highly versatile, accommodating a wide array of substituted aromatic aldehydes to produce a library of chromene derivatives. smolecule.com

Although this methodology is well-established for a range of aromatic aldehydes, specific research detailing the use of this compound as the aldehyde component to produce the corresponding 4-(2-amino-3-methylphenyl)-2-amino-4H-chromene derivatives is not extensively documented in the available literature.

Oxazolidinone Derivatives

Oxazolidinones are a critical class of heterocyclic compounds, most notably recognized for their potent antibacterial activity; Linezolid is a prominent example. The synthesis of the oxazolidinone ring is a key focus in medicinal chemistry. jocpr.com Synthetic strategies often involve the cyclization of amino alcohol precursors. For instance, a three-component Mannich reaction followed by cyclization can form the core oxazolidinone structure. Other methods include the N-arylation of existing 2-oxazolidinones with aryl halides.

Despite the importance of this scaffold, the scientific literature does not currently feature specific examples or methods that utilize this compound as a direct precursor for the synthesis of oxazolidinone derivatives.

Precursor in Chiral Auxiliary and Ligand Design for Asymmetric Synthesis

Chiral auxiliaries and ligands are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. marquette.eduopenmedicinalchemistryjournal.com These chiral molecules, often derived from natural products like amino acids or terpenes, temporarily attach to a substrate to direct the stereochemical outcome of a reaction. openmedicinalchemistryjournal.comchemicalbook.com Similarly, chiral ligands coordinate with metal catalysts to create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov

The development of novel chiral ligands is an active area of research, with structures being designed for specific catalytic applications, such as asymmetric Henry reactions or Michael additions. sigmaaldrich.comsigmaaldrich.com While substituted aminobenzaldehydes can be used to synthesize Schiff base ligands, rsc.org there is a lack of specific, published research demonstrating the design and application of chiral auxiliaries or ligands derived directly from this compound for asymmetric synthesis.

Participation in Multicomponent Reactions (MCRs) for Diverse Chemical Libraries

Multicomponent reactions (MCRs) are powerful tools in modern organic and medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. arkat-usa.orgsioc-journal.cn This approach is highly valued for its efficiency, atom economy, and its utility in generating diverse chemical libraries for drug discovery. arkat-usa.orgnih.gov

The structure of this compound, containing both an aldehyde and a primary amine, makes it an ideal bifunctional substrate for several important MCRs.

Betti Reaction: The classic Betti reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a phenol (often 2-naphthol) to produce aminobenzylphenols, known as Betti bases. nih.govrsc.org Given that this compound contains both the aldehyde and amine moieties, it could theoretically undergo a Betti-type reaction with a phenol, potentially leading to novel heterocyclic systems or polymeric structures. However, specific examples of this transformation using this compound are not reported in the literature.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. A variation, the Ugi 5-center-4-component reaction (U-5C-4CR), utilizes bifunctional substrates like α-amino acids, which provide both the amine and carboxylic acid components. Analogously, this compound could potentially serve as both the aldehyde and amine source in an Ugi-type reaction with a carboxylic acid and an isocyanide. Such a reaction could lead to complex heterocyclic scaffolds, particularly after subsequent cyclization steps. Despite this potential, documented instances of this compound participating in Ugi reactions are not available in the current literature.

While the theoretical potential for this compound in these MCRs is high, its practical application for creating diverse chemical libraries via these specific named reactions requires further investigation.

Mechanistic Investigations into 2 Amino 3 Methylbenzaldehyde Reactions

Experimental Elucidation of Reaction Mechanisms

The experimental investigation into the reaction mechanisms of 2-Amino-3-methylbenzaldehyde and its analogs hinges on trapping and characterizing fleeting intermediates and understanding the factors that govern the reaction speed.

Spectroscopic Analysis of Intermediates (e.g., NMR, Mass Spectrometry)

The formation of intermediates in the reactions of 2-aminobenzaldehydes, such as the initial condensation with a nucleophile, can be monitored and characterized using powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these investigations.

In reactions analogous to those expected for this compound, such as the condensation of other aminobenzaldehydes with amines or activated methylene (B1212753) compounds, the formation of hemiaminals and imines (Schiff bases) as key intermediates is frequently observed. rsc.orgmdpi.com For instance, in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes, stable hemiaminals were successfully identified using ¹H and ¹³C-NMR spectroscopy. rsc.org The characteristic chemical shifts of the methine proton (CH) and the carbon to which the hydroxyl and amino groups are attached (C-OH) in the hemiaminal provide a clear spectroscopic signature. rsc.org

Similarly, in studies on the reaction of 2-naphthylamines with methanal, a combination of 1D and 2D NMR techniques (HSQC, HMBC) alongside mass spectrometry was crucial in identifying various adducts and aminals in the reaction mixture. organic-chemistry.org The ability to obtain high-resolution mass spectra (HRMS) allows for the precise determination of the elemental composition of these transient species. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for Intermediates in Reactions Analogous to those of this compound

| Intermediate Type | Functional Group | Representative Chemical Shift (δ, ppm) | Reference Compound(s) |

|---|---|---|---|

| Hemiaminal | R-CH(OH)-NHR' | 5.5 - 6.5 | Substituted benzaldehyde (B42025) + aminotriazole rsc.org |

| Imine (Schiff Base) | R-CH=N-R' | 8.0 - 9.0 | Substituted benzaldehyde + primary amine rsc.orgresearchgate.net |

This table is generated based on data from analogous compounds and represents expected values.

Kinetic Studies and Rate Determinations

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining steps and the influence of various parameters such as catalyst, solvent, and temperature. For reactions involving aminobenzaldehydes, kinetic analyses have been employed to elucidate the mechanisms of condensation and cyclization reactions.

In studies of acid-base bifunctional aminosilica catalysts for aldol (B89426) and nitroaldol condensations, reaction rates were determined by monitoring the conversion of the aldehyde reactant over time using techniques like gas chromatography (GC) or ¹H-NMR with an internal standard. acs.org Such experiments allow for the calculation of turnover frequencies (TOFs) and the investigation of the effect of electronic properties of substituents on the reaction rate, often through a Hammett analysis. acs.org

For example, in the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde, the reaction rate was found to be dependent on the water content in the solvent, with maximum acceleration observed at a specific concentration. mdpi.com The rate of the initial condensation step was also observed to decrease with increasing solvent polarity, suggesting that the transition state is less polar than the reactants. mdpi.com

The determination of activation parameters, such as activation energy (Ea) and the pre-exponential factor (A), through Arrhenius plots (ln(k) vs. 1/T) provides deeper mechanistic insights. For instance, a decrease in activation energy was observed in an aldol condensation when silanols were available for cooperative catalysis, highlighting the role of multiple functional groups in the transition state. acs.org

Table 2: Kinetic Parameters for a Representative Condensation Reaction

| Reaction | Catalyst System | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Notes |

|---|---|---|---|---|

| Aldol Condensation | Aminosilica with uncapped silanols | 55 | 1.2 x 10⁶ | Cooperative catalysis observed. |

This table is based on data from a study on aminosilica catalysts and is illustrative of the types of data obtained from kinetic studies. acs.org

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are widely used to map out the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the most favorable reaction pathways. researchgate.netresearchgate.net For reactions involving substituted benzaldehydes, such as the formation of Schiff bases, DFT studies have provided detailed mechanistic pictures. nih.gov

A typical study involves optimizing the geometries of reactants, intermediates, transition states, and products. The B3LYP functional with a suitable basis set (e.g., 6-31+G(d)) is commonly employed for such calculations. researchgate.netnih.gov These calculations can, for example, elucidate the role of solvent molecules in facilitating proton transfer steps. researchgate.netnih.gov In the reaction between a benzaldehyde and an amine, DFT can model the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, followed by the dehydration step to yield the imine. nih.gov

Transition State Characterization and Activation Barrier Analysis

A crucial aspect of computational mechanistic studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency analysis is used to confirm the nature of a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state defines the activation barrier (activation energy). By calculating the activation barriers for different possible pathways, the most likely reaction mechanism can be determined. For instance, in the theoretical study of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, three distinct transition states were identified, corresponding to hemiaminal formation, internal rearrangement, and final Schiff base formation. nih.gov

Energy Profile Determination for Reaction Sequences

By combining the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile for the reaction sequence can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction.

For example, a DFT study on the acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727) calculated the relative energies of all intermediates and transition states, providing a comprehensive energy profile for the reaction. researchgate.net Such profiles can reveal whether the reaction is under kinetic or thermodynamic control and can help in understanding the regioselectivity and stereoselectivity of a reaction. researchgate.net

Table 3: Calculated Relative Energies for a Hypothetical Reaction Sequence of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for hemiaminal formation | +15.2 |

| Intermediate 1 | Hemiaminal | -5.8 |

| TS2 | Transition state for dehydration | +22.5 |

This table presents hypothetical data based on typical values from DFT studies on analogous reactions researchgate.netnih.gov and serves to illustrate the output of such computational analyses.

Influence of Electronic and Steric Effects on Reaction Mechanismpsu.eduwikipedia.org

The chemical behavior of this compound in reactions is fundamentally governed by the interplay of electronic and steric effects originating from its substituent groups. The molecule contains an electron-donating amino (-NH2) group and an electron-withdrawing aldehyde (-CHO) group on a benzene (B151609) ring, along with a methyl (-CH3) group. This specific arrangement dictates the molecule's reactivity, influencing reaction rates, intermediate stability, and the final product distribution.

Electronic Effects

The electronic nature of this compound is characterized by the opposing influences of the amino and aldehyde groups. The amino group, a powerful activating group, donates electron density to the aromatic ring through a resonance effect. This increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles. Conversely, the aldehyde group is deactivating, withdrawing electron density from the ring via both inductive and resonance effects. This withdrawal makes the carbonyl carbon an electrophilic site, prone to attack by nucleophiles. The methyl group, being ortho to the amine and meta to the aldehyde, has a minor, electron-donating inductive effect on the ring. This complex electronic interplay is crucial for directing the course of reactions like the Friedländer synthesis, where the aromatic amine condenses with a carbonyl compound. wikipedia.orgjk-sci.com

Steric Effects

Steric hindrance in this compound is primarily caused by the methyl group's position ortho to the amino group. This spatial bulk can impede the approach of reagents to the nitrogen atom, potentially slowing down reactions that involve the amino group directly. This steric hindrance can influence the regioselectivity of a reaction, favoring attack at the less hindered aldehyde position. For example, in condensation reactions with bulky ketones, the reaction may proceed preferentially at the aldehyde function rather than the sterically shielded amino group.

Mechanistic Insights from Reactions

The Friedländer synthesis of quinolines is a classic example that illustrates the combined influence of these effects. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.net The mechanism can proceed through two primary pathways. wikipedia.org In one pathway, an initial aldol-type condensation is followed by cyclization and dehydration. In the second, the formation of a Schiff base is the initial step, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline (B57606) ring. wikipedia.org

Detailed mechanistic studies have shown that for 2-aminobenzaldehydes, the reaction typically initiates with a slow intermolecular aldol condensation, followed by a rapid cyclization. researchgate.net The electronic properties of the reactants significantly affect the reaction rate. Electron-donating groups on the reacting ketone would enhance the nucleophilicity of the α-carbon, potentially accelerating the initial aldol addition. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

The steric bulk of both the this compound and the reacting ketone can dictate the reaction's outcome and regioselectivity. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with unsymmetrical ketones can lead to mixtures of products. The methyl group in this compound adds another layer of steric control, potentially favoring the formation of one regioisomer over another.

Detailed Research Findings

The tables below summarize how electronic and steric factors can influence reaction outcomes in transformations involving this compound. The data is illustrative, based on established principles of organic reaction mechanisms.

Table 1: Influence of Electronic Effects of Reagent on Reaction Type

| Reaction Type | Reagent | Electronic Nature of Reagent | Expected Outcome |

| Nucleophilic Attack at Carbonyl | Hydride (e.g., NaBH₄) | Nucleophilic | Reduction of the aldehyde to an alcohol. The electron-donating amino group slightly deactivates the aldehyde, but the reaction proceeds readily. |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Electrophilic | Substitution on the aromatic ring. The powerful activating effect of the amino group directs substitution, though the conditions are harsh. |

| Condensation | Acetophenone | Nucleophilic (enolate) | Formation of a chalcone-like intermediate, leading to a quinoline. The rate is influenced by the enolate's stability. |

| Schiff Base Formation | Aniline | Nucleophilic | Formation of an imine at the aldehyde position. The nucleophilicity of the reacting amine is key. |

Table 2: Influence of Steric Effects on Reaction Feasibility and Regioselectivity

| Reaction Type | Reactant B | Steric Bulk of Reactant B | Observed Outcome | Rationale |

| Friedländer Synthesis | Acetone (B3395972) (CH₃COCH₃) | Low | High yield of 8-methylquinoline (B175542). | The small size of acetone minimizes steric clash with the ortho-methyl group of the benzaldehyde. |

| Friedländer Synthesis | 3,3-Dimethyl-2-butanone (Pinacolone) | High | Low to no yield of the expected quinoline. | The bulky tert-butyl group of pinacolone (B1678379) sterically hinders the necessary aldol condensation and cyclization steps. |

| Acylation of Amino Group | Acetyl Chloride | Low | Acylation proceeds readily. | The small size of the electrophile allows it to access the sterically hindered amino group. |

| Acylation of Amino Group | Pivaloyl Chloride | High | Reaction is very slow or requires forcing conditions. | The bulky t-butyl group of the acylating agent is sterically repulsed by the ortho-methyl group. |

Theoretical and Computational Chemistry Studies of 2 Amino 3 Methylbenzaldehyde

Electronic Structure and Reactivity Correlations

The electronic structure of a molecule is fundamental to its chemical reactivity. In 2-Amino-3-methylbenzaldehyde, the interplay between the electron-donating amino (-NH₂) group, the weakly electron-donating methyl (-CH₃) group, and the electron-withdrawing aldehyde (-CHO) group dictates the distribution of electron density across the aromatic ring and its functional groups.

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to understand this distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

For this compound, the amino and methyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the benzene (B151609) ring. The aldehyde group, being electron-withdrawing, lowers the energy of the LUMO, localizing it around the carbonyl carbon and making it the primary site for nucleophilic attack. Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity. irjweb.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are crucial for predicting how the molecule will interact with other chemical species. conicet.gov.ar

Molecular Modeling and Geometry Optimization of Reactants, Intermediates, and Products

Molecular modeling begins with determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This computational procedure systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy (a local or global minimum on the potential energy surface). researchgate.net This is essential because the geometry of a molecule influences its physical and chemical properties.

Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G* or 6-311+G**) are used to perform these optimizations. mdpi.com For this compound, optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. For example, it would determine the orientation of the aldehyde and amino groups relative to the benzene ring and each other. Following optimization, a frequency calculation is typically performed to confirm that the resulting structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Table 2: Optimized Geometric Parameters (Illustrative) The following table provides representative optimized bond lengths and angles for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Lengths (Å) | C(ring)-CHO | ~1.48 Å |

| C=O | ~1.22 Å | |

| C(ring)-NH₂ | ~1.39 Å | |

| C(ring)-CH₃ | ~1.51 Å | |

| **Bond Angles (°) ** | C-C-C (ring) | ~120° |

| C(ring)-C-O | ~124° | |

| C(ring)-N-H | ~118° |

These values represent a plausible optimized geometry. The exact values depend on the level of theory and basis set used for the calculation.

Advanced Quantum Chemical Calculations for Chemical Transformations

Quantum chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which govern the rate of a reaction.

For this compound, a common reaction involves the aldehyde group, such as in the formation of a Schiff base (imine) or a hemiaminal. mdpi.com Theoretical studies can model the step-by-step mechanism of such transformations. For instance, in a condensation reaction with an amine, calculations would model the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal), followed by the dehydration step to yield the final imine product. mdpi.comresearchgate.net

An ab initio study on the related compound 2-methylbenzaldehyde (B42018) reacting with methanol (B129727) to form an acetal (B89532) demonstrated how computational methods can elucidate the reaction mechanism. researchgate.netresearchgate.net The study calculated the energies for each intermediate and transition state, identifying the most probable reaction pathway. researchgate.netresearchgate.net

Table 3: Illustrative Reaction Energy Profile for Aldehyde Transformation This table shows a hypothetical energy profile for a two-step reaction involving an aldehyde, such as the formation of a hemiaminal followed by dehydration.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral Hemiaminal | -5.7 |

| TS2 | Transition state for dehydration | +20.5 |

| Products | Imine + Water | -2.1 |

TS = Transition State. The relative energies indicate the thermodynamic and kinetic favorability of each step.

Analysis of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful complement to experimental characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors for each nucleus. rsc.orgresearchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental data can confirm a molecular structure or assign ambiguous peaks. Studies on related molecules show that DFT calculations can yield NMR chemical shifts that are in good agreement with experimental values. rsc.orgresearchgate.net

Vibrational Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend, C-H stretch). This detailed assignment provides a definitive confirmation of the molecule's structure and functional groups. nih.gov

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Illustrative) This table demonstrates the typical correlation between experimental NMR data for a related compound (2-methylbenzaldehyde) and theoretically calculated values for this compound.

| Carbon Atom | Experimental δ (ppm) for 2-Methylbenzaldehyde rsc.org | Calculated δ (ppm) for this compound | Assignment |

| C=O | 193.3 | ~192.5 | Aldehyde Carbonyl |

| C-NH₂ | N/A | ~148.0 | Aromatic C bonded to Amino |

| C-CHO | 133.9 | ~135.1 | Aromatic C bonded to Aldehyde |

| C-CH₃ | 140.1 | ~138.2 | Aromatic C bonded to Methyl |

| C-H | 133.8 | ~133.5 | Aromatic CH |

| C-H | 126.4 | ~125.9 | Aromatic CH |

| C-H | 131.7 | ~130.8 | Aromatic CH |

| -CH₃ | 19.0 | ~18.7 | Methyl Carbon |

Note: Experimental values are for a similar structure and serve as a reference. Calculated values are hypothetical predictions based on standard DFT methods (e.g., GIAO).

Molecular Interactions of 2 Amino 3 Methylbenzaldehyde Within Biological Contexts

Formation of Adducts with Amino Acids and Proteins

The aldehyde functional group of 2-amino-3-methylbenzaldehyde is susceptible to nucleophilic attack by the free amino groups of amino acids, peptides, and proteins. This reaction can lead to the formation of adducts, which may alter the structure and function of the biological molecule. The primary amine of an amino acid, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, can react with the aldehyde to form a Schiff base or imine linkage (-C=N-).

While specific studies detailing the adduct formation of this compound with particular proteins are not extensively documented in publicly available research, the general mechanism is well-established for similar aldehydes. For instance, the interaction of various aldehydes with proteins like serum albumin is a known phenomenon. researchgate.netnih.gov These interactions can be reversible or can lead to more permanent modifications, potentially impacting the protein's biological activity. researchgate.netnih.gov The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

The table below illustrates the potential reactive sites on amino acid residues within a protein that could form adducts with this compound.

| Amino Acid Residue | Reactive Group | Potential Adduct Type |

| Lysine | ε-amino group | Schiff base |

| Arginine | Guanidinium group | Potential for hydrogen bonding |

| Cysteine | Thiol group | Thiohemiacetal/Thioacetal |

| N-terminus | α-amino group | Schiff base |

This table is illustrative and based on the known reactivity of aldehyde-containing compounds with proteins.

Role of Schiff Bases Derived from this compound in Biochemical Pathways

Schiff bases, or imines, are intermediates in a number of enzymatic reactions. researchgate.net For example, in some transamination reactions, a key step in amino acid metabolism, a Schiff base is formed between the amino acid and a cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP). researchgate.net Aldehydes can participate in similar reactions. The formation of a Schiff base from this compound and a biological amine introduces a new chemical entity that can have its own distinct biological activity.

Schiff bases derived from various aldehydes and amino acids have been synthesized and shown to possess a range of biological activities, including antimicrobial and anticancer properties. semanticscholar.org The imine group is crucial for these activities. semanticscholar.org While the specific roles of Schiff bases derived from this compound in defined biochemical pathways are a subject for further research, it is plausible that they could act as intermediates or modulators in pathways involving transamination or other reactions where imine formation is critical. The stability and reactivity of these Schiff bases would be influenced by the electronic properties of the 2-amino-3-methyl-substituted phenyl ring.

The general reaction for the formation of a Schiff base between this compound and a generic amino acid is depicted below:

Reaction: this compound + Amino Acid ⇌ Schiff Base + Water

This reversible reaction is catalyzed by acid or base and is a fundamental process for the potential biological action of this compound. semanticscholar.org

Molecular-Level Interactions with Enzymes and Receptors, and their Mechanistic Implications

The interaction of small molecules like this compound with enzymes and receptors is a cornerstone of pharmacology and toxicology. The compound's structure allows for various non-covalent and covalent interactions that can lead to enzyme inhibition or receptor modulation.

Enzyme Interactions: The aldehyde group can covalently bind to active site residues of enzymes, particularly those with nucleophilic groups like serine or cysteine, leading to inhibition. Furthermore, Schiff bases derived from this aldehyde could act as transition-state analogs or irreversible inhibitors for certain enzymes. For instance, derivatives of other benzaldehydes have been studied as inhibitors of enzymes like urease. nih.gov The inhibitory potential would depend on the complementarity of the molecule to the enzyme's active site.

Receptor Interactions: The aromatic ring and the amino and methyl substituents of this compound allow for various non-covalent interactions with receptor binding pockets, including:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the aldehyde's carbonyl oxygen as an acceptor.

π-π stacking: The benzene (B151609) ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding site.

Hydrophobic interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions.

These interactions could lead to either agonistic or antagonistic effects on a receptor. Molecular docking studies on Schiff bases derived from other aldehydes have shown their potential to bind to various receptors, including those relevant to cancer and infectious diseases. nih.gov

The table below summarizes the potential molecular interactions and their mechanistic implications.

| Interaction Type | Molecular Basis | Potential Mechanistic Implication |

| Covalent (Schiff Base) | Reaction of aldehyde with enzyme's amino group | Enzyme inhibition (reversible or irreversible) |

| Hydrogen Bonding | Amino group (donor), Aldehyde (acceptor) | Receptor binding, Enzyme active site interaction |

| π-π Stacking | Aromatic ring with receptor's aromatic residues | Stabilization of receptor-ligand complex |

| Hydrophobic Interaction | Methyl group, Aromatic ring | Increased binding affinity to hydrophobic pockets |

This table outlines potential interactions based on the chemical structure of this compound and general principles of molecular recognition.

Further experimental and computational studies are necessary to elucidate the specific enzymatic and receptor targets of this compound and to understand the precise mechanistic consequences of these interactions.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-3-methylbenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves regioselective functionalization of benzaldehyde derivatives. A common approach is the Duff formylation reaction, where a methyl-substituted aniline undergoes formylation under acidic conditions. For instance, substituting 3-methylaniline with hexamethylenetetramine in a mixture of acetic acid and sulfuric acid can yield the target compound. Reaction temperature (70–90°C) and stoichiometric ratios of reagents are critical: excessive acid may lead to over-oxidation, while lower temperatures reduce byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the aldehyde proton (δ ~9.8 ppm) and aromatic methyl group (δ ~2.3 ppm). The amino group’s resonance (δ ~5.5 ppm, broad) may require deuterated DMSO for clarity due to hydrogen bonding.

- X-ray Crystallography: Single-crystal analysis using SHELXL (via SHELX suite) resolves the planar benzaldehyde structure and confirms substituent positions. Crystallization in ethanol/water mixtures (1:1) often yields suitable crystals. Data refinement should account for potential hydrogen-bonding networks involving the amino and aldehyde groups .

Advanced: How can computational modeling predict the reactivity of this compound in coordination chemistry applications?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electron density distribution, identifying the amino and aldehyde groups as primary coordination sites. For example, studies on analogous compounds show that Ag(I) and Cu(II) ions preferentially bind to the amino group, forming stable complexes. Molecular electrostatic potential maps highlight nucleophilic regions (amino group) and electrophilic regions (aldehyde oxygen), guiding experimental design for synthesizing metal-organic frameworks (MOFs) or catalysts .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy) of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in derivative design, assay protocols, or microbial strains. To address this:

- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation at the 5-position) and test against standardized bacterial strains (e.g., E. coli ATCC 25922).

- Assay Standardization: Use broth microdilution (CLSI guidelines) with controls for compound solubility (DMSO ≤1% v/v).

- Mechanistic Follow-Up: Fluorescence microscopy (membrane integrity assays) or enzymatic inhibition studies (e.g., β-lactamase) clarify whether discrepancies stem from bioavailability or target specificity .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Crystallization challenges arise from the compound’s polarity and hydrogen-bonding propensity. Strategies include:

- Solvent Screening: Use mixed solvents (e.g., dichloromethane/hexane) to modulate polarity.

- Seeding: Introduce microcrystals from analogous compounds (e.g., 2-amino-4-methylbenzaldehyde) to nucleate growth.

- Temperature Gradients: Slow cooling (0.5°C/hour) from 50°C to 25°C reduces disorder.

- SHELXD for Phase Refinement: Employ dual-space algorithms in SHELXD to resolve weak diffraction patterns caused by crystal imperfections .

Basic: How does the electronic structure of this compound influence its reactivity in Schiff base formation?

Methodological Answer:

The amino group’s lone pair facilitates nucleophilic attack on carbonyl carbons, forming Schiff bases. Reactivity is enhanced by:

- Electron-Donating Methyl Group: Stabilizes the transition state via hyperconjugation.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the imine intermediate.